N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.
Introduction of the hydroxypropyl group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents such as epoxides.
Formation of the cinnamamide moiety: The cinnamamide moiety can be synthesized through the condensation of cinnamic acid with amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cinnamamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways. The furan ring and cinnamamide moiety may interact with enzymes and receptors, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its action.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.
Cinnamamide derivatives: Compounds like N-cinnamoyltyramine and N-cinnamoylphenethylamine share the cinnamamide moiety.
Uniqueness
N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide is unique due to the combination of the furan ring, hydroxypropyl group, and cinnamamide moiety
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCNSAHDSBFPOP-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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